(1-(3-Chlorobenzyl)cyclopropyl)methanol
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Overview
Description
(1-(3-Chlorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 3-chlorobenzyl substituent on the cyclopropyl ring.
Preparation Methods
The synthesis of (1-(3-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the cyclopropylmethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1-(3-Chlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(1-(3-Chlorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the 3-chlorobenzyl moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(1-(3-Chlorobenzyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(4-((3-chlorobenzyl)oxy)phenyl)(cyclopropyl)methanol: This compound has a similar structure but with an additional phenyl group, which may alter its chemical properties and applications.
Cyclopropyl(1,5-dimethyl-1h-pyrazol-3-yl)methanol:
The uniqueness of this compound lies in its specific combination of the cyclopropyl and 3-chlorobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
InChI Key |
QYSLSHANIBZCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
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